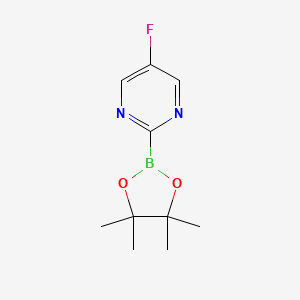
(R)-3-Cyclopropyl-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-cyclopropyl-2-methylpropanoic acid is a chiral compound characterized by the presence of a cyclopropyl group and a methyl group attached to a propanoic acid backbone. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-cyclopropyl-2-methylpropanoic acid typically involves the following steps:
Methylation: The methyl group is introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of (2R)-3-cyclopropyl-2-methylpropanoic acid may involve large-scale cyclopropanation and alkylation processes, followed by purification steps such as crystallization or distillation to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-cyclopropyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, organometallic reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-3-cyclopropyl-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-3-cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-cyclopropyl-2-methylpropanoic acid: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.
Cyclopropylacetic acid: A similar compound with a cyclopropyl group but lacking the methyl group.
2-methylpropanoic acid: A compound with a similar backbone but lacking the cyclopropyl group.
Uniqueness
(2R)-3-cyclopropyl-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2R)-3-cyclopropyl-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(7(8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Clé InChI |
RYNNQBQENNRWDW-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](CC1CC1)C(=O)O |
SMILES canonique |
CC(CC1CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)



![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)

![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)




![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
